REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([CH:8]([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[Br:11][C:12]1[CH:13]=[C:14]([CH:16]=[C:17]([CH3:19])[CH:18]=1)[NH2:15].CC(O)=O>O1CCOCC1.C(Cl)Cl>[Br:11][C:12]1[CH:13]=[C:14]([NH:15][C:2]2[N:7]=[C:6]([CH:8]([F:10])[F:9])[CH:5]=[CH:4][N:3]=2)[CH:16]=[C:17]([CH3:19])[CH:18]=1
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C(F)F
|
Name
|
|
Quantity
|
5.59 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=C(C1)C
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
kept stirring for 30 h after which it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
was recooled to room temperature
|
Type
|
CUSTOM
|
Details
|
absorbed on silica
|
Type
|
CUSTOM
|
Details
|
to purification by flash chromatography
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C)NC1=NC=CC(=N1)C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.6 mmol | |
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |